![molecular formula C12H14ClNO B599718 6-氯-3H-螺[异苯并呋喃-1,4'-哌啶] CAS No. 180160-93-4](/img/structure/B599718.png)

6-氯-3H-螺[异苯并呋喃-1,4'-哌啶]

货号 B599718

CAS 编号:

180160-93-4

分子量: 223.7

InChI 键: CFXXYKNXUHGGRH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

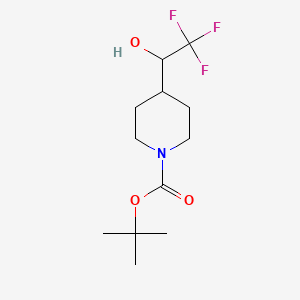

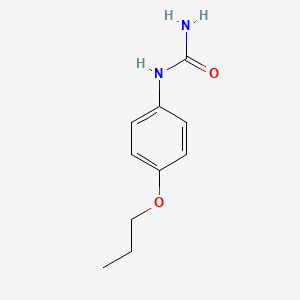

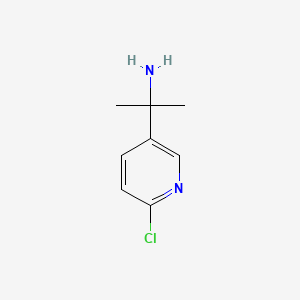

6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound with the molecular formula C12H14ClNO . It is also known as 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride .

Molecular Structure Analysis

The molecular structure of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is characterized by a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The compound has a bisbenzannulated [5,5]-spiroketals skeleton .Physical And Chemical Properties Analysis

The molecular weight of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is 260.16 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 259.0530695 g/mol .科学研究应用

Sigma 配体亲和性和选择性

- Moltzen 等人 (1995) 研究了与“6-氯-3H-螺[异苯并呋喃-1,4'-哌啶]”相关的化合物作为 sigma 配体的亲和性和选择性。他们发现结构因素显着影响该类化合物中的 sigma 1/sigma 2 亲和性和选择性。该研究突出了 N-取代基在这些螺-哌啶中对 sigma 结合位点的亲和性和选择性的重要性(Moltzen, Perregaard, & Meier, 1995)。

潜在的中枢神经系统药物

- Klioze 等人 (1977) 合成了 3-苯基螺[异苯并呋喃-1,4'-哌啶] 的 N-杂原子衍生物,并报告了它们作为抗四苯那嗪的活性,表明在中枢神经系统中具有潜在应用。他们发现带有碱性氮原子的化合物显示出显着的抗四苯那嗪活性(Klioze, Bauer, & Geyer, 1977)。

利尿和降压特性

- Klioze 等人 (1978) 的另一项研究合成了 3-苯基螺[异苯并呋喃-1(3H),4'-哌啶] 的 N-硫衍生物,并评估了它们的利尿和降压活性。他们发现苯磺酰胺 3 在大鼠中具有显着的利尿和降压活性,突出了在治疗高血压中的潜在应用(Klioze & Novick, 1978)。

神经营肽受体拮抗剂

- Kubota 等人 (1998) 设计并合成了螺取代哌啶化合物 YM-35375,作为神经激肽受体拮抗剂。他们的研究表明,YM-35375 对豚鼠神经激肽诱导的支气管收缩显示出有效的抑制活性,表明其作为新型 NK2 受体拮抗剂或 NK1-NK2 双重拮抗剂的先导化合物的潜力(Kubota 等,1998)。

用于成像的放射性碘化配体

- Chen 等人 (2010) 合成了放射性碘化的螺哌啶配体 [125I]Spiro-I,并将其评估为 σ1 受体的潜在 SPECT 示踪剂。该研究提供了对该化合物在特定受体成像中的潜在用途的见解,突出了其特异性和选择性(Chen 等,2010)。

属性

IUPAC Name |

5-chlorospiro[1H-2-benzofuran-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXYKNXUHGGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(CO2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676402 | |

| Record name | 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] | |

CAS RN |

180160-93-4 | |

| Record name | 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a solution of 1′-benzyl-6-chloro-3H-spiro[2-benzofuran-1,4′-piperidine] (850 mg, 2.7 mmol) in dichloromethane (CH2Cl2) (8 mL) was added chloroethyl chloroformate (Yang, B. V; o'Rourke, D; Li, J., Synlett, 1993, 195-196) (772 mg, 5.4 mmol) slowly at 0° C. After addition was complete the reaction mixture was stirred at 0° C. for 30 min. The volatiles were removed in vacuo, residue was dissolved in methanol (10 mL) and kept at reflux for 40 min. The volatiles were removed in vacuo and the residue was purified by silica gel flash chromatography (0-6% methanol in dichloromethane, 0.2% ammonium hydroxide (NH4OH)) to give the titled compound (170 mg) and 1′-benzyl-6-chloro-3H-spiro[2-benzofuran-1,4′-piperidine] was recovered (200 mg).

Quantity

850 mg

Type

reactant

Reaction Step One

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)